molecular formula C23H36O5 B157865 9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid CAS No. 212310-16-2

9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid

Cat. No. B157865
CAS RN: 212310-16-2
M. Wt: 392.5 g/mol
InChI Key: HJVBXPOYFHMZAS-QTUFFCAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

This compound is soluble in DMF (15 mg/ml), DMSO (25 mg/ml), ethanol (15 mg/ml), and PBS (pH 7.2, 3 mg/ml) . Its molecular weight is 392.5 g/mol.

Scientific Research Applications

Prostaglandin E2 (PGE2) Research

CAY10408 is a free acid, 2-series analog of butaprost . Butaprost is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . Therefore, CAY10408 could potentially be used in research related to PGE2.

EP Receptor Expression Profile Research

Butaprost has frequently been used to pharmacologically define the EP receptor expression profile of various human and animal tissues and cells . Since CAY10408 is a free acid, 2-series analog of butaprost, it could potentially be used in similar research.

Pharmacology Research

Since the majority of reports related to butaprost utilize the methyl ester derivative, it may be some time before the precise pharmacology of the free acid compounds, like CAY10408, is reported . Therefore, CAY10408 could potentially be used in pharmacology research.

Mechanism of Action

Target of Action

CAY10408 is a structural analog of prostaglandin E2 (PGE2) with good selectivity for the EP2 receptor subtype . The EP2 receptor is a G-protein coupled receptor that plays a crucial role in mediating the effects of PGE2, including vasodilation, immune modulation, and pain perception .

Mode of Action

CAY10408 binds to the EP2 receptor with about 1/10 the affinity of PGE2 . The interaction of CAY10408 with the EP2 receptor triggers a cascade of intracellular events, leading to the observed physiological effects .

Biochemical Pathways

The binding of CAY10408 to the EP2 receptor activates the adenylate cyclase-cAMP-protein kinase A (PKA) pathway . This leads to an increase in intracellular cAMP levels, which in turn activates PKA. The activated PKA then phosphorylates various target proteins, leading to changes in cell function .

Pharmacokinetics

It is known that the compound is formulated as a solution in methyl acetate . Its solubility in various solvents such as DMF, DMSO, ethanol, and PBS (pH 7.2) has been reported , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

It is known that the compound can modulate the function of cells expressing the ep2 receptor . This can lead to various physiological effects, depending on the specific cell type and the context in which the receptor is activated .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of CAY10408 include the presence of other signaling molecules, the expression levels of the EP2 receptor, and the specific cellular context . Additionally, factors such as pH and temperature could potentially affect the stability and activity of the compound .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17-,18-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVBXPOYFHMZAS-QTUFFCAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 2
Reactant of Route 2
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 3
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 4
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 5
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid
Reactant of Route 6
9-oxo-11alpha,16R-Dihydroxy-17-cyclobutyl-5Z,13E-dien-1-oic acid

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